2-(3,4-dimethylphenoxy)-N-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)acetamide
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Overview
Description
2-(3,4-DIMETHYLPHENOXY)-N-(4-FLUOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of phenoxy, fluorophenyl, and thiophenyl groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DIMETHYLPHENOXY)-N-(4-FLUOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. Common synthetic routes include:
Formation of the Phenoxy Intermediate: This step involves the reaction of 3,4-dimethylphenol with an appropriate halogenated compound under basic conditions to form the phenoxy intermediate.
Introduction of the Fluorophenyl Group: The phenoxy intermediate is then reacted with a fluorophenyl compound, often using a coupling reagent such as palladium catalyst in a Suzuki coupling reaction.
Addition of the Thiophenyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-DIMETHYLPHENOXY)-N-(4-FLUOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated reagents, palladium catalysts, basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3,4-DIMETHYLPHENOXY)-N-(4-FLUOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,4-DIMETHYLPHENOXY)-N-(4-FLUOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-DIMETHYLPHENOXY)-N-(4-CHLOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE
- 2-(3,4-DIMETHYLPHENOXY)-N-(4-BROMOPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE
- 2-(3,4-DIMETHYLPHENOXY)-N-(4-IODOPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE
Uniqueness
The uniqueness of 2-(3,4-DIMETHYLPHENOXY)-N-(4-FLUOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its stability and bioactivity compared to similar compounds with different halogen substitutions.
Properties
Molecular Formula |
C21H20FNO2S |
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Molecular Weight |
369.5 g/mol |
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C21H20FNO2S/c1-15-5-10-19(12-16(15)2)25-14-21(24)23(13-20-4-3-11-26-20)18-8-6-17(22)7-9-18/h3-12H,13-14H2,1-2H3 |
InChI Key |
ONSKRAILJYKHLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)N(CC2=CC=CS2)C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
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